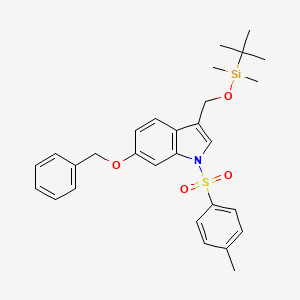
3-Mercapto-1-octanol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-1-octanol-d5: is a deuterated analog of 3-Mercapto-1-octanol. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds, as it can provide insights into the behavior of the non-deuterated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-1-octanol-d5 typically involves the deuteration of 3-Mercapto-1-octanol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2) .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is critical, and purification steps such as distillation or chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Mercapto-1-octanol-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or esters.
Scientific Research Applications
3-Mercapto-1-octanol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to understand the behavior of sulfur-containing compounds in biological systems.
Medicine: It is employed in drug development to study the pharmacokinetics and metabolic pathways of potential therapeutic agents.
Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Mercapto-1-octanol-d5 involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
3-Mercapto-1-octanol: The non-deuterated analog.
2-Mercaptoethanol: A smaller thiol-containing compound.
1-Octanethiol: A thiol with a similar carbon chain length but without the hydroxyl group.
Uniqueness: 3-Mercapto-1-octanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of sulfur-containing compounds in various systems .
Properties
Molecular Formula |
C8H18OS |
|---|---|
Molecular Weight |
167.33 g/mol |
IUPAC Name |
7,7,8,8,8-pentadeuterio-3-sulfanyloctan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3/i1D3,2D2 |
InChI Key |
WKAXDMPFNOOFMS-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(CCO)S |
Canonical SMILES |
CCCCCC(CCO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)


![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)



![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)






